2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
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Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is an intriguing organic compound featuring both indole and morpholine groups. Indole derivatives are renowned for their biological activities, and morpholine is valued in pharmaceutical chemistry for its versatile pharmacophore characteristics. This compound can serve as a promising candidate for research and development across various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide generally involves multi-step reactions. A possible route includes:
Starting from Indole: Indole undergoes functionalization at the 3-position to introduce an oxoethyl group.
Morpholine Integration: Morpholine is introduced via nucleophilic substitution reactions.
Formation of Amide: The two morpholino groups are then linked to the oxoacetamide moiety through amide bond formation under peptide coupling conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production might involve optimizing the reaction steps for high yield and purity, using automated systems for precise control of reaction conditions, and ensuring environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions due to the presence of nitrogen-containing heterocycles.
Reduction: Reduction reactions are feasible, especially at the carbonyl groups.
Substitution: The morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reducing agents like LiAlH₄ or NaBH₄.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or N-oxides.
Reduction: Alcohols or amines.
Substitution: Various alkyl or acyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for complex organic synthesis.
Biology: Indole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential as a lead compound in drug discovery for targeting various diseases.
Industry: Useful in developing materials with specific properties, like polymers or dyes.
Mechanism of Action
The mechanism of action for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide would typically involve interactions with biological macromolecules:
Molecular Targets: These may include enzymes, receptors, or DNA, based on its structure and functional groups.
Pathways Involved: Specific signaling pathways modulated by indole derivatives, including apoptosis, cell proliferation, and inflammatory responses.
Comparison with Similar Compounds
Indole-3-carbinol: Known for anticancer properties.
Morpholine-4-carboxylic acid: Used in pharmaceuticals and agrochemicals.
1H-indole-3-carbaldehyde: A versatile intermediate in organic synthesis.
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide stands out due to its combined functional groups, opening new avenues for scientific exploration and application.
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Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c27-20(25-9-13-31-14-10-25)16-26-15-18(17-3-1-2-4-19(17)26)21(28)22(29)23-5-6-24-7-11-30-12-8-24/h1-4,15H,5-14,16H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGAZJAPEBIJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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